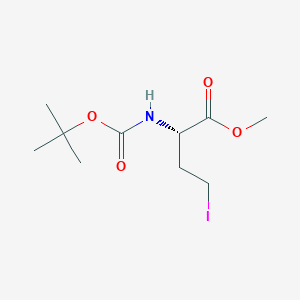

Methyl (S)-2-(Boc-amino)-4-iodobutanoate

Description

Properties

IUPAC Name |

methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAWQKJZQJHWPR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559783 | |

| Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101650-14-0 | |

| Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Methyl (S)-2-(Boc-amino)-4-iodobutanoate?

An In-Depth Technical Guide to Methyl (S)-2-(Boc-amino)-4-iodobutanoate

Authored by a Senior Application Scientist

This compound is a versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. As a derivative of L-glutamic acid, it incorporates several key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine, a methyl ester, and a primary alkyl iodide. This unique combination allows for orthogonal chemical manipulations, making it an invaluable intermediate for the synthesis of complex peptides, enzyme inhibitors, and radiolabeled imaging agents.[1][2] The Boc group provides stable protection for the α-amine, which can be selectively removed under acidic conditions, while the methyl ester can be hydrolyzed or reduced.[2][3] The primary iodide serves as an excellent leaving group for nucleophilic substitution and as a handle for carbon-carbon bond formation via cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its key applications, grounded in established chemical principles and field-proven insights.

Core Compound Properties and Handling

Precise knowledge of a reagent's properties is fundamental to its successful application in synthesis. This compound is a stable, solid compound under recommended storage conditions, but requires careful handling to maintain its purity and integrity.

Physicochemical Data

The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 101650-14-0 | [4][5][6] |

| Molecular Formula | C₁₀H₁₈INO₄ | [1][4] |

| Molecular Weight | 343.16 g/mol | [1][2][4] |

| Purity | Typically ≥95% | [1][4] |

| Appearance | Solid | |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [1][6] |

Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Statements | Precautionary Codes | Source(s) |

| Health Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338 | [7] |

Scientist's Note: The primary iodide functionality necessitates storage protected from light, as alkyl iodides can undergo light-induced decomposition, releasing free iodine and leading to product discoloration and degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation.

Synthesis of this compound

The synthesis of this compound is typically achieved via a multi-step sequence starting from a readily available chiral precursor, such as a protected L-glutamic acid derivative. The following pathway represents a robust and logical approach to obtaining the target molecule.

Synthetic Pathway Overview

The overall transformation involves the selective reduction of the γ-carboxylic acid of N-Boc-L-glutamic acid 5-methyl ester to a primary alcohol, followed by conversion of the alcohol to a suitable leaving group (e.g., a tosylate), and finally, nucleophilic substitution with an iodide source.

Caption: Representative synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system based on well-established organic transformations. Each step includes purification and characterization checkpoints.

Starting Material: N-Boc-L-glutamic acid 5-methyl ester (CAS: 45214-91-3)[8]

Step 1: Selective Reduction to Methyl (S)-2-(Boc-amino)-5-hydroxypentanoate

-

To a stirred solution of N-Boc-L-glutamic acid 5-methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add borane-THF complex (1.0 M in THF, 1.1 eq) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure. Co-evaporate the residue with methanol (3x) to remove borate esters.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to yield the desired alcohol as a clear oil.

-

Rationale: Borane is a chemoselective reducing agent that will reduce a carboxylic acid in the presence of an ester. The Boc protecting group is stable to these conditions.[3]

-

Step 2: Tosylation of the Primary Alcohol

-

Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C.

-

Add pyridine (2.0 eq), 4-dimethylaminopyridine (DMAP, 0.05 eq), and p-toluenesulfonyl chloride (TsCl, 1.2 eq) sequentially.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

-

Rationale: The primary alcohol is converted to a tosylate, an excellent leaving group, in preparation for nucleophilic substitution. DMAP serves as a highly effective acylation catalyst. An analogous procedure is well-documented for similar substrates.[9]

-

Step 3: Iodination via Finkelstein Reaction

-

Dissolve the crude tosylate from Step 2 (1.0 eq) in acetone (0.2 M) in a flask protected from light.

-

Add sodium iodide (NaI, 3.0 eq) in one portion.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium thiosulfate (aq) to remove any residual iodine, then wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography (Silica gel, ethyl acetate/hexanes) to yield this compound.

-

Rationale: This is a classic Finkelstein reaction where the tosylate leaving group is displaced by iodide. The reaction is driven to completion by the precipitation of sodium tosylate in acetone.[9]

-

Applications in Research and Development

The utility of this compound stems from its identity as a functionalized, non-proteinogenic amino acid derivative.

Intermediate in Medicinal Chemistry

This compound is a key precursor for synthesizing modified peptides and peptidomimetics.[1][2] The alkyl iodide allows for the introduction of diverse functionalities through nucleophilic substitution reactions with amines, thiols, or other nucleophiles, enabling the creation of novel side chains not found in natural amino acids. Such modifications are crucial for enhancing the therapeutic properties of peptide drugs, such as stability, bioactivity, and cell permeability.[2][10]

Substrate for Cross-Coupling Reactions

The C-I bond is reactive towards transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[1] This allows for the direct attachment of aryl, heteroaryl, or alkynyl groups to the amino acid side chain, providing rapid access to a wide array of complex molecular scaffolds.

Caption: Workflow for a Suzuki cross-coupling reaction using the title compound.

Precursor for Radiolabeled Compounds

The stable iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) via isotopic exchange or from an organometallic precursor (e.g., a stannane derivative).[11][12] This makes the compound a valuable precursor for developing radioiodinated pharmaceuticals, which are used as tracers in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[13][14] The design of such tracers requires careful consideration of the C-I bond's metabolic stability to prevent in vivo deiodination.[11]

Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the title compound with an arylboronic acid.

-

In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the vial with argon three times.

-

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 0.1 M).

-

Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to isolate the coupled product.

-

Trustworthiness: This protocol is based on standard and widely published conditions for Suzuki couplings involving alkyl halides.[15] The specific base, solvent, and catalyst may require optimization depending on the specific arylboronic acid used.

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for molecular innovation. Its trifunctional nature provides a robust platform for synthetic chemists to build complex molecules with precise stereochemical control. From constructing novel peptide side chains to developing next-generation medical imaging agents, its versatility ensures its continued relevance in the demanding fields of pharmaceutical and chemical research. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential.

References

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (n.d.). This compound | 101650-14-0.

- ChemUniverse. (n.d.). This compound [P41076].

- Arctom Scientific. (n.d.). CAS NO. 101650-14-0 | this compound.

- BLDpharm. (n.d.). 101650-14-0|this compound.

- Benchchem. (n.d.). OH and Boc-Glu(OMe)-OH in Peptide Synthesis.

- Jacobson, O., & Kiesewetter, D. O. (2014). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central.

- Hernandez, L., et al. (2019). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules.

- Smith, A. M., et al. (2011). Radioiodination method. Google Patents.

- ChemicalBook. (n.d.). BOC-GLU(OME)-OH | 45214-91-3.

- Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.

- Ball, M., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry.

- Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.

- ChemBK. (2024). Boc-Glu(OMe)-OH Boc-L-glutaMic acid γ-Methyl ester.

- CymitQuimica. (n.d.). CAS 45214-91-3: BOC-GLU(OME)-OH.

- Sigma-Aldrich. (n.d.). This compound | 101650-14-0.

- PubChem. (n.d.). methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate.

- Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses.

- Soloshonok, V. A., & Sorochinsky, A. E. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 101650-14-0|this compound|BLD Pharm [bldpharm.com]

- 7. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 10903591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20110280803A1 - Radioiodination method - Google Patents [patents.google.com]

- 13. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Methyl (S)-2-(Boc-amino)-4-iodobutanoate CAS number 101650-14-0

Abstract

This technical guide provides an in-depth exploration of Methyl (S)-2-(Boc-amino)-4-iodobutanoate, CAS Number 101650-14-0. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, handling, and strategic applications of this versatile chiral building block. By integrating established chemical principles with practical, field-proven insights, this guide aims to serve as a comprehensive resource for leveraging the unique reactivity of this compound in complex organic synthesis.

Introduction and Core Compound Analysis

This compound is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and peptide synthesis.[1][2] Its structure combines several key features that impart significant synthetic utility:

-

Chiral Center: The defined (S)-stereochemistry is crucial for the synthesis of stereochemically pure bioactive molecules, such as enzyme inhibitors and peptidomimetics, where biological activity is critically dependent on stereoisomerism.[2]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group. It is stable under a wide range of reaction conditions, particularly basic and nucleophilic conditions, yet can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for controlled deprotection in multi-step syntheses.[1][3][]

-

Methyl Ester: The methyl ester serves as a protecting group for the carboxylic acid, which can be later hydrolyzed to the free acid or reduced to an alcohol, offering further avenues for molecular diversification.[2]

-

Primary Alkyl Iodide: The iodine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution.[5] This functionality is key for introducing a wide array of substituents and for participating in various cross-coupling reactions.[2][5]

The strategic combination of these functionalities makes this compound a powerful tool for constructing complex molecular architectures with precise stereochemical control.

Compound Properties Summary

| Property | Value | Source(s) |

| CAS Number | 101650-14-0 | [6][7] |

| Molecular Formula | C₁₀H₁₈INO₄ | [2][6] |

| Molecular Weight | 343.16 g/mol | [2][6] |

| Purity | Typically ≥95% - 97% | [2][6][7] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in organic solvents like DCM and THF; slightly soluble in water. | [1][8] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not a trivial one-step process. A common and logical synthetic route proceeds from a readily available chiral precursor, such as a derivative of glutamic acid or serine. A highly effective and industrially scalable approach involves the conversion of a hydroxyl or other suitable leaving group at the C4 position to an iodide.

A prime example is the synthesis from a tosylated serine derivative, which undergoes a Finkelstein reaction.[9][10] This classic S(_N)2 reaction involves the exchange of one halogen (or a pseudohalogen like tosylate) for another.[11][12]

Illustrative Synthetic Pathway: The Finkelstein Reaction

The Finkelstein reaction is driven to completion by exploiting the differential solubility of the halide salts in a polar aprotic solvent like acetone.[11] Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium tosylate (NaOTs) or other sodium halides (NaCl, NaBr) are not, causing them to precipitate out of the solution and drive the equilibrium forward according to Le Châtelier's principle.[9][11]

Caption: Finkelstein SN2 reaction for iodide synthesis.

Detailed Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is adapted from established procedures for similar transformations.[10]

Materials:

-

Methyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate (1 equivalent)

-

Sodium Iodide (NaI, 1.2 - 1.5 equivalents)

-

Acetone (anhydrous)

-

Deionized Water

-

Saturated Sodium Thiosulfate solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve Methyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate in anhydrous acetone.

-

Reagent Addition: Add sodium iodide to the solution in one portion.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically run in the dark to prevent potential light-induced side reactions involving iodine.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days for completion.

-

Work-up: a. Once the starting material is consumed, remove the acetone under reduced pressure using a rotary evaporator. b. Partition the residue between ethyl acetate and deionized water. c. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any excess iodine), deionized water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the methyl ester (singlet, ~3.7 ppm, 3H), the α-proton (multiplet, ~4.3 ppm, 1H), the β-protons (multiplets, ~2.1-2.4 ppm, 2H), and the γ-protons adjacent to the iodine (triplet, ~3.2 ppm, 2H). |

| ¹³C NMR | Resonances for the carbons of the Boc group, the methyl ester, and the butanoate backbone, with the carbon bearing the iodine appearing at a characteristic upfield chemical shift (~5-10 ppm). |

| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of 343.16 g/mol . |

Stability, Storage, and Handling

Stability Profile

Organoiodides, including the title compound, are known to be sensitive to light and, to a lesser extent, heat.[13] Exposure to light, particularly UV light, can cause the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.[13][14]

Recommended Storage and Handling Protocol

To ensure the integrity and longevity of this compound, the following storage and handling procedures are mandatory:

-

Storage: The compound should be stored at 2-8°C in a tightly sealed, opaque container, such as an amber glass vial.[1][2] For long-term storage, placing the container inside a secondary, light-proof package (e.g., an aluminum foil pouch) is recommended. The storage atmosphere should be inert (e.g., under Argon or Nitrogen) to prevent oxidative degradation.[2]

-

Handling:

-

Minimize exposure to light during all manipulations. Work in a well-ventilated fume hood, and if possible, reduce ambient laboratory lighting.[13][15]

-

Use amber-colored glassware or wrap standard glassware in aluminum foil for reactions and purifications.[13][15]

-

Prepare solutions fresh whenever possible. If stock solutions must be stored, they should be kept in amber vials at low temperatures.[13]

-

Caption: Workflow for handling light-sensitive organoiodides.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile chiral building block.[2] The reactive C-I bond allows for the introduction of diverse functionalities, enabling the synthesis of complex target molecules.

Application 1: Synthesis of Modified Amino Acids via Cross-Coupling

The iodide functionality is ideal for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[2][5] This allows for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.

Caption: Suzuki cross-coupling for C-C bond formation.

Exemplary Protocol: Suzuki Coupling

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound, the desired boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 80-100°C) and stir until TLC or LC-MS indicates consumption of the starting material.

-

Work-up and Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Application 2: Precursor for Unnatural Amino Acids in Peptide Synthesis

This compound is a precursor for synthesizing unnatural amino acids that can be incorporated into peptides to enhance their therapeutic properties, such as stability, bioactivity, or binding affinity.[1] After modification at the C4 position, the methyl ester can be hydrolyzed to the carboxylic acid, and the resulting Boc-protected unnatural amino acid can be used directly in solid-phase peptide synthesis (SPPS).[16]

Safety and Hazard Information

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Statements: May cause skin and eye irritation. Harmful if swallowed.[17][18]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[18]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.[19]

A full Material Safety Data Sheet (MSDS) should be consulted before use.

Conclusion

This compound is a high-value, strategically designed chiral building block. Its utility is rooted in the orthogonal reactivity of its functional groups: a stereochemically defined center, an acid-labile Boc-protecting group, a versatile methyl ester, and a highly reactive primary iodide. Understanding the principles behind its synthesis, the necessity of its careful handling, and the breadth of its synthetic applications allows researchers to effectively harness its potential for the efficient construction of complex and novel molecules, particularly in the pursuit of new therapeutic agents.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). The Chemistry of Iodine in Amino Acids: Applications in Synthesis and Imaging. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P41076]. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 101650-14-0 | this compound | Catalog BD-A871929. Retrieved from [Link]

-

Chemexper. (n.d.). (S)-Boc-γ-Iodo-Abu-Ome. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 17). Finkelstein Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

-

Ninja Nerd. (2017, May 11). Endocrinology | Synthesis of Thyroid Hormone [Video]. YouTube. Retrieved from [Link]

-

UW Pressbooks. (n.d.). Amino Acid Derivatives – biochemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Glu(OMe)-OH [45214-91-3]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Glu(OMe)-OH DCHA. Retrieved from [Link]

-

De Groot, L. J. (2015, September 2). Chapter 2 Thyroid Hormone Synthesis And Secretion. Endotext. Retrieved from [Link]

- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

-

Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses Procedure. Retrieved from [Link]

-

Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4. [Image]. Retrieved from [Link]

-

Digital Commons at Buffalo State. (2021, May 21). Synthesis of Library of N-t-boc Amino ester. Retrieved from [Link]

- Broussard, L. A. (2013). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 48(11), 944–948.

-

West Pharmaceutical Services. (n.d.). Light Sensitive Drug Products Need Protection. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. arctomsci.com [arctomsci.com]

- 8. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 15. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 101650-14-0|this compound|BLD Pharm [bldpharm.com]

- 18. file.chemscene.com [file.chemscene.com]

- 19. lgcstandards.com [lgcstandards.com]

An In-Depth Technical Guide to (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester: A Cornerstone for Advanced Pharmaceutical Synthesis

Abstract

(S)-2-(Boc-amino)-4-iodobutyric acid methyl ester, a chiral building block of significant interest, holds a pivotal role in the landscape of modern medicinal chemistry and drug development. Its unique trifunctional architecture, comprising a stereodefined α-amino acid core, a versatile primary iodide, and orthogonally protected amine and carboxyl moieties, offers a strategic platform for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive exploration of its chemical structure, stereospecific synthesis, and multifaceted applications. We will delve into the mechanistic underpinnings of its preparation from readily available chiral precursors and detail the analytical techniques for its structural elucidation. Furthermore, this guide will illuminate its utility in the construction of novel peptidomimetics and enzyme inhibitors, offering field-proven insights for researchers, scientists, and professionals in drug discovery.

Introduction: The Strategic Importance of a Trifunctional Building Block

In the quest for novel therapeutics, the ability to precisely control three-dimensional molecular architecture is paramount. (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester emerges as a powerful tool in this endeavor. The molecule, with the chemical formula C₁₀H₁₈INO₄ and a molecular weight of 343.16 g/mol , is distinguished by several key features that underpin its synthetic utility[1][2].

The inherent chirality at the α-carbon, fixed in the (S)-configuration, is crucial for designing molecules that can selectively interact with biological targets, a fundamental principle in modern pharmacology. The primary iodide serves as a versatile functional handle, amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings[1]. This allows for the introduction of diverse aryl, heteroaryl, or other complex fragments.

The amine group is protected by the tert-butyloxycarbonyl (Boc) group, a robust yet readily cleavable protecting group that is a mainstay in peptide synthesis and medicinal chemistry. Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for precise and sequential synthetic manipulations[1]. Finally, the methyl ester provides a stable protecting group for the carboxylic acid, which can be selectively hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, further expanding the synthetic possibilities[1]. The strategic combination of these functionalities in a single, stereochemically defined molecule makes (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester an invaluable intermediate in the synthesis of enzyme inhibitors and sophisticated peptidomimetics where precise stereochemical control is critical for biological activity[1].

Stereospecific Synthesis: A Mechanistic Approach

The synthesis of (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester in an enantiomerically pure form is critical to its application. A common and efficient strategy commences with the readily available and optically pure amino acid, L-homoserine. This approach ensures the preservation of the desired (S)-stereochemistry at the α-carbon throughout the synthetic sequence. The overall transformation involves the protection of the amino and carboxyl groups, followed by the conversion of the primary alcohol to an iodide.

A logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow from L-Homoserine.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the synthesis of (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester, starting from L-homoserine. This self-validating system includes in-process checks and purification steps to ensure the integrity of the final product.

Step 1: Esterification of L-Homoserine

This initial step converts the carboxylic acid of L-homoserine to its corresponding methyl ester, preventing unwanted side reactions in subsequent steps.

-

Procedure: To a suspension of L-homoserine (1.0 eq.) in methanol, slowly add trimethylchlorosilane (TMSCl) (2.0 eq.) at room temperature with stirring. The reaction mixture will become a clear solution. After stirring for the appropriate time (monitored by TLC), the solvent is removed under reduced pressure to yield (S)-2-amino-4-hydroxybutyric acid methyl ester hydrochloride as a crude product, which can be used in the next step without further purification[3].

-

Causality: TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is convenient and avoids the use of gaseous HCl[3].

Step 2: Boc Protection of the Amino Group

The amino group is protected with the Boc group to prevent its interference in the subsequent mesylation and iodination steps.

-

Procedure: The crude methyl ester hydrochloride from the previous step is dissolved in a suitable solvent such as dichloromethane (DCM). A base, for example, triethylamine (Et₃N) (2.2 eq.), is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-homoserine methyl ester, which can be purified by column chromatography.

-

Causality: The Boc group is introduced under basic conditions to ensure the amine is deprotonated and nucleophilic. The bulky nature of the Boc group provides steric hindrance, preventing unwanted reactions at the nitrogen atom.

Step 3: Mesylation of the Primary Alcohol

The primary hydroxyl group is converted to a good leaving group, a mesylate, to facilitate the subsequent nucleophilic substitution with iodide.

-

Procedure: To a solution of N-Boc-L-homoserine methyl ester (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, methanesulfonyl chloride (MsCl) (1.2 eq.) is added dropwise. The reaction is stirred at 0 °C for 1 hour. The mixture is then diluted with DCM, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed to yield the crude mesylate, which is often used directly in the next step[4].

-

Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate transforms it into a highly effective leaving group, readily displaced by nucleophiles like iodide.

Step 4: Iodination

The final step involves the displacement of the mesylate group with iodide to furnish the target molecule.

-

Procedure: The crude mesylate is dissolved in acetone, and sodium iodide (NaI) (excess) is added. The reaction mixture is stirred at room temperature, typically in the dark to prevent decomposition of the iodide, until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to afford (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester as a pure compound.

-

Causality: This is a classic Finkelstein reaction, an Sₙ2 displacement where the iodide ion acts as the nucleophile. The use of acetone as a solvent is advantageous as sodium mesylate is insoluble in acetone, driving the equilibrium towards the product.

Structural Elucidation and Physicochemical Properties

The unambiguous characterization of (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈INO₄ | [1] |

| Molecular Weight | 343.16 g/mol | [1] |

| CAS Number | 101650-14-0 | [5] |

| Appearance | Colorless to pale yellow crystal or powder | [6] |

| Solubility | Soluble in alcohols, ketones, and chlorinated hydrocarbons; sparingly soluble in water. | [6] |

| Storage | 2-8°C, protected from light, under an inert gas. | [1] |

Spectroscopic Data (Predicted and based on similar structures):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The Boc group will appear as a singlet at approximately 1.45 ppm (9H). The methyl ester protons will be a singlet around 3.75 ppm (3H). The α-proton (CH-N) will likely be a multiplet around 4.3-4.5 ppm. The β-protons (CH₂) will be diastereotopic and appear as multiplets in the range of 2.1-2.4 ppm. The γ-protons (CH₂-I) will be downfield due to the deshielding effect of the iodine atom, appearing as a multiplet around 3.2-3.4 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the ester is expected around 172 ppm, and the carbamate carbonyl around 155 ppm. The quaternary carbon of the Boc group will be at approximately 80 ppm, and the methyl carbons of the Boc group around 28 ppm. The α-carbon (CH-N) should appear around 53 ppm, the methyl ester carbon around 52 ppm, the β-carbon (CH₂) around 35 ppm, and the γ-carbon (CH₂-I) will be significantly upfield due to the heavy atom effect of iodine, expected around 5-10 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption around 3350 cm⁻¹ will correspond to the N-H stretch of the carbamate. Strong C=O stretching vibrations for the ester and carbamate groups will be observed in the region of 1680-1750 cm⁻¹. C-H stretching vibrations will be visible around 2850-3000 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): HRMS (ESI-TOF) would be used to confirm the elemental composition. The calculated exact mass for C₁₀H₁₈INO₄Na ([M+Na]⁺) is 366.0173. The experimentally observed mass should be in close agreement with this value.

Applications in Drug Discovery and Development

The synthetic versatility of (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester makes it a valuable precursor for a variety of complex molecular targets in drug discovery.

Caption: Key synthetic applications of the title compound.

-

Synthesis of Unnatural Amino Acids: The primary iodide can be readily displaced by various nucleophiles or engaged in cross-coupling reactions to introduce novel side chains. This allows for the creation of a diverse library of unnatural amino acids that can be incorporated into peptides to modulate their conformation, stability, and biological activity.

-

Construction of Peptidomimetics: By modifying the side chain and subsequently deprotecting the amine and carboxyl groups, this building block can be incorporated into peptide sequences. The modified side chain can mimic the functionality of natural amino acid residues or introduce novel interaction motifs, leading to the development of potent and selective enzyme inhibitors or receptor ligands.

-

Development of Molecular Probes: The iodine atom can be replaced with a radiolabel (e.g., ¹²⁵I or ¹²³I) for use in radiolabeling of peptides and other bioactive molecules for imaging and diagnostic applications.

Safety and Handling

As with all laboratory chemicals, (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[5].

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light and moisture[1].

-

Hazard Identification: This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[5].

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion

(S)-2-(Boc-amino)-4-iodobutyric acid methyl ester is a highly valuable and versatile chiral building block for the synthesis of complex organic molecules. Its stereodefined center, orthogonally protected functional groups, and reactive iodide moiety provide a powerful platform for the construction of novel pharmaceuticals and research tools. The synthetic route from L-homoserine is robust and scalable, ensuring access to this important intermediate. A thorough understanding of its chemical properties, synthesis, and handling, as outlined in this guide, will empower researchers to fully exploit its potential in advancing the frontiers of medicinal chemistry and drug discovery.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). AWS.

- ChemScene. (2024). Safety Data Sheet - Methyl (S)-2-((tert-butoxycarbonyl)amino)

- Macmillan Group. (n.d.).

- PubChem. (n.d.). (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate.

- ChemicalBook. (n.d.). 101650-14-0 CAS MSDS ((S)-Boc-γ-Iodo-Abu-OMe ...).

- Sigma-Aldrich. (n.d.). Methyl (2r)-2-[(tert-butoxycarbonyl)amino]-4 ....

- PubChem. (n.d.). (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester.

- Twine Solutions. (2023). Generic EU SDS.

- MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molbank, 2008(4), M568.

- SpectraBase. (n.d.). Methyl 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)

- ChemScene. (n.d.). 101650-14-0 | Methyl (S)-2-((tert-butoxycarbonyl)amino)

- SpectraBase. (n.d.). Methyl (S)-2-(tert-butoxycarbonylamino)

- MySkinRecipes. (n.d.). Methyl (S)-2-(Boc-amino)

- Creative Peptides. (n.d.). (R)-2-(Boc-amino)-4-iodobutyric acid methyl ester.

- NIH. (n.d.). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids.

- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2004). CHIMIA, 58(4), 200-204.

- ResearchGate. (2016).

- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.

- PubMed. (2009).

- BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- ResearchGate. (2007).

- Preprints.org. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures.

- Chem-Impex. (n.d.). Boc-L-aspartic acid β-tert-butyl ester.

- ChemBK. (2024). (R)-2-(Boc-amino)-4-iodobutyric acid methyl ester.

- LookChem. (n.d.). Cas 120042-11-7,N-Boc-L-homoserine Methyl Ester.

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl (S)-2-(Boc-amino)-4-iodobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chiral building block of significant interest in pharmaceutical development and medicinal chemistry.[1] As a derivative of glutamic acid, this compound incorporates several key functionalities: a Boc-protected amine, a methyl ester, and a primary iodide. The tert-butyloxycarbonyl (Boc) protecting group offers stability during multi-step syntheses and can be selectively removed under acidic conditions.[1] The methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.[1] Critically, the presence of the iodine atom allows for the introduction of diverse molecular complexity through various cross-coupling reactions, such as Suzuki or Stille couplings.[1] This versatility makes it a valuable intermediate in the synthesis of enzyme inhibitors, peptidomimetics, and other biologically active molecules where precise stereochemistry is paramount for activity.[1]

This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its molecular structure and synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while many properties are well-documented, specific experimental values for melting point and optical rotation are not widely reported in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈INO₄ | [1] |

| Molecular Weight | 343.16 g/mol | [1] |

| CAS Number | 101650-14-0 | [2][3] |

| Appearance | Solid (predicted) | [4] |

| Purity | ≥95% to 97% | [1][2] |

| Solubility | Slightly soluble in water; Soluble in dichloromethane (DCM) and tetrahydrofuran (THF). | [4] |

| Storage Conditions | 2-8°C, protected from light, under an inert atmosphere. | [1][5] |

| Melting Point | Not explicitly reported. | |

| Boiling Point | No data available. | [3] |

| Specific Optical Rotation | Not explicitly reported. |

Molecular Structure and Spectroscopic Data

The structural integrity and purity of this compound are paramount for its application in synthesis. Spectroscopic methods are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on data from structurally similar compounds, the following chemical shifts can be expected for this compound in a deuterated solvent like chloroform (CDCl₃).

¹H NMR:

-

δ ~ 1.4 ppm: A characteristic singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[4]

-

δ ~ 2.0-2.4 ppm: Multiplets arising from the two diastereotopic protons of the β-methylene group (-CH₂-).

-

δ ~ 3.2-3.4 ppm: A triplet corresponding to the two protons of the γ-methylene group adjacent to the iodine atom (-CH₂-I).

-

δ ~ 3.7 ppm: A singlet from the three protons of the methyl ester group (-OCH₃).[4]

-

δ ~ 4.2-4.4 ppm: A multiplet corresponding to the α-proton (-CH-).

-

δ ~ 5.0-5.2 ppm: A broad singlet or doublet corresponding to the N-H proton of the Boc-protected amine.

¹³C NMR:

-

δ ~ 6 ppm: The carbon of the γ-methylene group attached to iodine (C-I).

-

δ ~ 28.3 ppm: The three equivalent methyl carbons of the tert-butyl group of the Boc protecting group.[6]

-

δ ~ 36-38 ppm: The β-methylene carbon (-CH₂-).

-

δ ~ 52-54 ppm: The α-carbon.[6]

-

δ ~ 52.5 ppm: The methyl ester carbon (-OCH₃).[6]

-

δ ~ 80 ppm: The quaternary carbon of the tert-butyl group of the Boc protecting group.[6]

-

δ ~ 155 ppm: The carbonyl carbon of the Boc protecting group.[6]

-

δ ~ 172 ppm: The carbonyl carbon of the methyl ester group.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

~3350 cm⁻¹: N-H stretch of the amide in the Boc group.

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl and methyl groups.

-

~1740 cm⁻¹: A strong C=O stretching band corresponding to the methyl ester carbonyl group.[4]

-

~1680–1720 cm⁻¹: A strong C=O stretching band for the carbonyl of the Boc protecting group.[4]

-

~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 343.16. Due to the presence of iodine, a characteristic isotopic pattern would be observed. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Optical Rotation Measurement

As a chiral compound, this compound will rotate the plane of polarized light. The specific rotation is a characteristic physical constant.

Methodology:

-

Solution Preparation: A precise concentration of the compound is prepared by dissolving a known mass in a specific volume of a suitable solvent (e.g., methanol or chloroform).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent cell.

-

Sample Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).

-

Rotation Reading: The observed angle of rotation is measured.

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Caption: Workflow for Optical Rotation Measurement.

Solubility Determination

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

-

Solvent Screening: A small, known amount of the compound is added to a test tube.

-

Solvent Addition: A measured volume of a specific solvent is added incrementally.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

Synthesis Outline

The synthesis of this compound typically proceeds from L-glutamic acid in a multi-step sequence. The general synthetic strategy involves protection of the amino group, conversion of the γ-carboxylic acid to an alcohol and then to an iodide, and finally, esterification of the α-carboxylic acid. A plausible synthetic pathway is outlined below.

Caption: Plausible Synthetic Pathway.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex molecular targets in drug discovery and development. Its well-defined chemical functionalities, combined with its stereochemical purity, provide a versatile platform for constructing novel therapeutic agents. This technical guide has summarized the key physical properties and provided detailed protocols for their characterization. A thorough understanding of these properties is essential for the effective utilization of this important synthetic intermediate.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

MySkinRecipes. This compound. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

MDPI. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

PubChem. (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester. [Link]

-

ResearchGate. Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates | Request PDF. [Link]

-

Arctom. CAS NO. 101650-14-0 | this compound | Catalog BD-A871929. [Link]

- Google Patents. Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl-)-pentan-1-one and pharmaceutically acceptable salts thereof.

-

ChemUniverse. This compound [P41076]. [Link]

-

PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. [Link]

-

Organic Syntheses Procedure. - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. [Link]

-

ResearchGate. Specific Optical Rotation and Absolute Configuration of Flexible Molecules Containing a 2‐Methylbutyl Residue. [Link]

Sources

Methyl (S)-2-(Boc-amino)-4-iodobutanoate molecular weight and formula

An In-Depth Technical Guide to Methyl (S)-2-(Boc-amino)-4-iodobutanoate for Advanced Pharmaceutical Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a chiral building block of significant utility in modern drug discovery and development. We will delve into its core molecular attributes, reactivity, synthesis, and key applications, providing field-proven insights for researchers and scientists.

Core Molecular Attributes and Significance

This compound is a valuable synthetic intermediate, prized for its trifunctional nature. It incorporates a stereodefined α-amino acid backbone, a Boc-protected amine for orthogonal synthesis strategies, and a reactive primary iodide. This unique combination allows for its seamless integration into complex synthetic pathways, particularly in peptide and peptidomimetic drug development.[1][2]

The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of conditions, yet it can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other functionalities.[1] The methyl ester provides a stable handle that can be later hydrolyzed to the corresponding carboxylic acid if required for subsequent amide bond formation.[1][2] Crucially, the primary iodide serves as a versatile electrophilic site, enabling nucleophilic substitution and cross-coupling reactions to introduce diverse functionalities.[1][2]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈INO₄ | [1][2][3][4] |

| Molecular Weight | 343.16 g/mol | [1][2][3][4] |

| CAS Number | 101650-14-0 | [1][3] |

| Appearance | Typically a solid | N/A |

| Storage Conditions | 2-8°C, protect from light, under inert gas | [2] |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups. Understanding these pathways is key to leveraging this reagent effectively.

-

Boc Group Deprotection: The Boc group is readily cleaved using acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM). This unmasks the primary amine, making it available for peptide coupling or other derivatization.

-

Ester Hydrolysis: The methyl ester can be saponified using an aqueous base (e.g., LiOH, NaOH) in a solvent like THF/methanol to yield the corresponding carboxylic acid. This is a common step when the C-terminus needs to be activated for amide bond formation.[1]

-

Iodide Displacement: The carbon-iodine bond is susceptible to nucleophilic attack. This allows for the introduction of various side-chain functionalities. Common nucleophiles include amines, thiols, and alkoxides.[1]

-

Cross-Coupling Reactions: The iodide functionality is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the formation of carbon-carbon bonds, introducing aryl or vinyl groups to the side chain.[2]

Caption: Key reaction pathways for this compound.

Synthesis and Purification Protocol

This compound is typically synthesized from a readily available chiral precursor, such as a protected L-glutamic acid derivative. The following protocol is a representative example based on established methodologies.[5]

Experimental Protocol: Synthesis from Boc-L-Glutamic Acid 5-benzyl ester

Objective: To convert the γ-carboxylic acid of a protected glutamic acid into a primary iodide via reduction and subsequent iodination.

Step 1: Reduction of the Carboxylic Acid to the Alcohol

-

Dissolve Boc-L-glutamic acid 5-benzyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to 0°C.

-

Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction at 0°C by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure. The resulting crude alcohol (Boc-L-2-amino-5-hydroxypentanoate benzyl ester) is often carried forward without extensive purification.

Step 2: Iodination of the Alcohol

-

Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM).

-

Add triphenylphosphine (PPh₃, 1.5 equiv.) and imidazole (1.5 equiv.).

-

Cool the mixture to 0°C and add iodine (I₂, 1.5 equiv.) portion-wise, maintaining the temperature.

-

Stir at room temperature for 2-4 hours until TLC analysis indicates complete conversion.

-

Quench the reaction with aqueous sodium thiosulfate solution and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Purification

-

Purify the crude product via flash column chromatography on silica gel.

-

Use a gradient elution system, typically starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20% ethyl acetate in hexanes).

-

Combine fractions containing the pure product and concentrate under reduced pressure to yield the final compound. Note: A similar benzyl ester has been synthesized with a 58% overall yield for these steps.[1]

Sources

The Strategic Utility of Methyl (S)-2-(Boc-amino)-4-iodobutanoate in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide science, the strategic deployment of highly functionalized chiral building blocks is paramount to the successful development of novel therapeutics. Among these, Methyl (S)-2-(Boc-amino)-4-iodobutanoate has emerged as a cornerstone intermediate, prized for its unique combination of a protected amino acid scaffold and a reactive alkyl iodide moiety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this versatile compound, delving into its nomenclature, synthesis, and critical applications that drive innovation in pharmaceutical research. As a senior application scientist, the following narrative is structured to not only present protocols but to also illuminate the causal reasoning behind experimental choices, ensuring a self-validating and authoritative resource.

Nomenclature and Key Synonyms: A Rosetta Stone for the Medicinal Chemist

Clarity in chemical communication is non-negotiable. This compound is identified in literature and commercial databases under several names. A thorough understanding of these synonyms is crucial for efficient literature searches and procurement.

The systematic IUPAC name for this compound is methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate [1]. However, for brevity and convenience, a variety of semi-systematic and trivial names are more commonly employed.

Table 1: Key Synonyms and Identifiers

| Synonym/Identifier | Source/Context |

| Methyl (S)-2-(tert-butoxycarbonylamino)-4-iodobutanoate | A frequently used alternative, explicitly naming the "tert-butoxycarbonyl" group. |

| (S)-2-(Boc-amino)-4-iodobutanoic acid methyl ester | Emphasizes the parent amino acid structure. |

| Boc-L-γ-iodo-α-aminobutyric acid methyl ester | Utilizes the common "Boc" abbreviation and highlights the gamma-iodinated aminobutyric acid core. |

| CAS Number: 101650-14-0 | The unique Chemical Abstracts Service registry number for unambiguous identification[2]. |

It is imperative for researchers to recognize these variations to ensure comprehensive access to relevant patents, publications, and safety data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₈INO₄ |

| Molecular Weight | 343.16 g/mol [2] |

| Appearance | Typically a colorless to pale yellow oil |

| Storage | Recommended storage at 2-8°C, protected from light and kept under an inert atmosphere to prevent degradation of the light-sensitive iodide and hydrolysis of the ester[1]. |

Synthesis: A Guided Pathway to a Key Intermediate

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and enantiopurity. A common and efficient route starts from the readily available and relatively inexpensive chiral precursor, L-glutamic acid. This pathway leverages the inherent stereochemistry of the starting material to produce the desired (S)-enantiomer of the final product.

Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is a representative synthesis; specific conditions may be optimized based on laboratory-specific equipment and reagent purity.

Step 1: Protection of the Amino Group and Esterification of the Carboxylic Acids

-

Rationale: The initial step involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of both carboxylic acid functionalities to their methyl esters. The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. Esterification prevents the carboxylic acids from interfering with subsequent reduction and iodination steps.

-

Procedure:

-

Suspend L-glutamic acid in methanol.

-

Cool the suspension in an ice bath and bubble with dry hydrogen chloride gas until saturation.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride salt.

-

Dissolve the salt in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and concentration to yield Boc-L-glutamic acid dimethyl ester.

-

Step 2: Selective Reduction of the Side-Chain Ester

-

Rationale: The next critical step is the selective reduction of the side-chain methyl ester to a primary alcohol, leaving the α-ester intact. This is typically achieved using a mild reducing agent at low temperatures.

-

Procedure:

-

Dissolve the Boc-L-glutamic acid dimethyl ester in an anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to -78 °C.

-

Slowly add a solution of a reducing agent such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a suitable solvent.

-

Monitor the reaction progress carefully by TLC to avoid over-reduction.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate to yield the corresponding alcohol.

-

Step 3: Iodination of the Primary Alcohol

-

Rationale: The final step is the conversion of the primary alcohol to the corresponding iodide. The Appel reaction is a common and effective method for this transformation.

-

Procedure:

-

Dissolve the alcohol intermediate in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Add triphenylphosphine and imidazole.

-

Cool the solution in an ice bath and add iodine portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product, wash, dry, and purify by column chromatography to afford this compound.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its dual functionality. The Boc-protected amine allows for its seamless integration into standard peptide synthesis protocols, while the alkyl iodide serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Peptide Synthesis and Peptidomimetics

As a non-canonical amino acid, it is a valuable building block for the synthesis of modified peptides and peptidomimetics[1]. The introduction of the iodinated side chain can modulate the peptide's conformation, stability, and biological activity. Furthermore, the iodide can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities to probe structure-activity relationships.

A Key Intermediate in the Synthesis of Carfilzomib

A prominent example of its application in drug development is its role as a key intermediate in the synthesis of Carfilzomib (Kyprolis®), an FDA-approved proteasome inhibitor for the treatment of multiple myeloma[3][4].

Caption: Role in Carfilzomib synthesis.

In the synthesis of Carfilzomib, the iodo-butanoate derivative serves as an electrophilic building block. The iodide is displaced by a nucleophile to construct a portion of the complex carbon skeleton of the drug. The Boc-protected amine and the methyl ester functionalities are then further manipulated in subsequent steps of the total synthesis. This highlights the compound's value in providing a chiral, functionalized fragment for the convergent synthesis of complex drug molecules.

Synthesis of Enzyme Inhibitors and Bioactive Probes

The reactivity of the carbon-iodine bond makes this compound an excellent precursor for the synthesis of various enzyme inhibitors and bioactive probes[1]. The iodide can be readily converted to other functional groups through reactions such as Suzuki or Stille couplings, allowing for the introduction of aromatic or heteroaromatic moieties[1]. This versatility enables the rapid generation of compound libraries for screening against biological targets.

Conclusion

This compound is a testament to the power of well-designed chiral building blocks in accelerating drug discovery. Its strategic combination of a protected amino acid and a reactive alkyl iodide provides medicinal chemists with a versatile tool for the synthesis of complex peptides, peptidomimetics, and small molecule therapeutics. A thorough understanding of its nomenclature, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in the development of next-generation pharmaceuticals. The insights and protocols provided in this guide serve as a foundational resource for the effective application of this key synthetic intermediate.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester. [Link]

-

American Elements. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. [Link]

-

ChemUniverse. This compound. [Link]

-

PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. [Link]

- Google Patents. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

-

ResearchGate. Efficient synthesis of benzyl 2-( S )-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]

-

Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

-

ResearchGate. Synthesis of Boc protected amino acid methyl ester 4. [Link]

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Organic Syntheses. L-Proline. [Link]

- Google Patents. US20130338337A1 - Boc and fmoc solid phase peptide synthesis.

-

PubMed. Methyl-containing pharmaceuticals: Methylation in drug design. [Link]

Sources

Solubility Profile of Methyl (S)-2-(Boc-amino)-4-iodobutanoate in Organic Solvents: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Abstract: Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a valuable chiral building block in medicinal chemistry, prized for its utility in peptide synthesis and the introduction of an iodine moiety for cross-coupling reactions.[1] A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It combines an analysis of its physicochemical properties with established chemical principles to offer a predicted solubility profile across a range of common organic solvents. Crucially, this document furnishes a detailed, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring reproducibility and safety.

Introduction to this compound

This compound is a derivative of glutamic acid, where the amine is protected by a tert-butyloxycarbonyl (Boc) group, the gamma-carboxyl is esterified to a methyl group, and the gamma-methylene is substituted with an iodine atom. This unique combination of functional groups makes it a versatile intermediate in organic synthesis.[1] The Boc group provides stability under various conditions and allows for controlled deprotection, typically using a strong acid like trifluoroacetic acid (TFA).[2] The primary iodide serves as an excellent leaving group and a reactive site for nucleophilic substitution and, more importantly, for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures.[1]

The success of any synthetic step involving this reagent—from initial dissolution to reaction work-up and chromatographic purification—hinges on selecting an appropriate solvent system. Poor solubility can lead to low reaction yields, difficult handling, and challenges in achieving desired purity. This guide aims to empower researchers by providing the foundational knowledge and practical tools to confidently assess and utilize the solubility characteristics of this important synthetic intermediate.

Physicochemical Properties

Understanding the inherent properties of a molecule is the first step in predicting its behavior. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 101650-14-0 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₈INO₄ | [1][3][6] |

| Molecular Weight | 343.16 g/mol | [1][3][5][6] |

| Appearance | Solid | [5] |

| Storage | 2-8°C, protect from light, under inert gas | [1][6] |

| Amine Protection | tert-butyloxycarbonyl (Boc) | [7] |

| Key Functional Groups | Urethane (Boc), Ester (Methyl), Primary Iodide |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[8]

-

Polarity: The subject molecule possesses a mixed polarity. The large, nonpolar tert-butyl group of the Boc protecting group and the C-I bond contribute significant nonpolar character. Conversely, the ester and urethane carbonyl groups (C=O) and the N-H bond introduce polarity and the potential for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyls can act as hydrogen bond acceptors.

-

Solvent-Solute Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute's carbonyls and N-H group, which should promote solubility. However, the bulky nonpolar Boc group may limit interaction.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF, Ethyl Acetate): These solvents have strong dipole moments and can interact favorably with the polar regions of the molecule. Solvents like DMF and DMSO are excellent hydrogen bond acceptors and are often effective at dissolving amides and esters.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents primarily interact through weaker van der Waals forces. The significant polar functionality of the molecule will likely dominate, leading to strong solute-solute interactions that nonpolar solvents cannot overcome, resulting in poor solubility.

-

Predicted Solubility Profile

| Solvent | Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | High | Effective at dissolving a wide range of organic compounds with mixed polarity. |